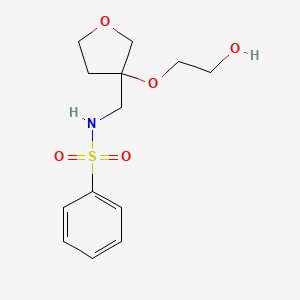

N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)benzenesulfonamide

Description

Properties

IUPAC Name |

N-[[3-(2-hydroxyethoxy)oxolan-3-yl]methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO5S/c15-7-9-19-13(6-8-18-11-13)10-14-20(16,17)12-4-2-1-3-5-12/h1-5,14-15H,6-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFCMQLUDPYBCJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1(CNS(=O)(=O)C2=CC=CC=C2)OCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)benzenesulfonamide is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)benzenesulfonamide can be described by its molecular formula . The structure features a benzenesulfonamide moiety linked to a tetrahydrofuran derivative, which is modified with a hydroxyethoxy group. This unique structure may contribute to its biological activity.

Research indicates that compounds with sulfonamide groups often exhibit inhibitory effects on various enzymes, including carbonic anhydrases (CAs). The interaction of benzenesulfonamide derivatives with CAs is significant due to the role of these enzymes in physiological processes such as pH regulation and ion transport. The binding affinity of these compounds can vary based on structural modifications.

Table 1: Summary of Biological Activities

Research Findings

- Antimicrobial Activity : A study highlighted the antimicrobial properties of sulfonamide derivatives, indicating that N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)benzenesulfonamide exhibits significant antibacterial activity against various pathogens. The mechanism appears to involve disruption of bacterial metabolic pathways.

- Carbonic Anhydrase Inhibition : The compound was tested for its ability to inhibit human carbonic anhydrases I and II, which are critical in numerous physiological functions. Docking studies revealed that the benzenesulfonamide group binds effectively to the active site, suggesting potential therapeutic applications in conditions where CA modulation is beneficial.

- Antiviral Properties : Preliminary studies suggest that this compound may possess antiviral properties, particularly against HIV. The structure allows for interactions with reverse transcriptase, potentially inhibiting viral replication. Further investigations into its efficacy and safety profile are warranted.

- Cytotoxicity Assessment : Cytotoxicity tests revealed that the compound has a favorable safety profile, showing lower toxicity in mammalian cell lines compared to other sulfonamide derivatives. This characteristic makes it a candidate for further development in therapeutic applications.

Case Studies

A notable case study involved the synthesis and characterization of related benzenesulfonamide derivatives, which demonstrated varying degrees of biological activity. The structure-activity relationship (SAR) analysis provided insights into how modifications influence biological efficacy.

Table 2: Case Study Summary

| Compound | Activity Type | Observations |

|---|---|---|

| N-Pyridin-3-yl-benzenesulfonamide | Antimicrobial | Effective against Gram-positive bacteria |

| N-(4-chlorobenzenesulfonyl)-N'-methylurea | Carbonic Anhydrase Inhibitor | Moderate inhibition observed |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications in Benzenesulfonamide Derivatives

Benzenesulfonamide derivatives exhibit diverse pharmacological and chemical properties depending on substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Molecular Comparison

Key Research Findings

Influence of Substituents on Bioactivity

- Adamantane-containing analogs (e.g., ) demonstrate significant biological activity as Nav1.8 inhibitors, attributed to the rigid, lipophilic adamantane moiety enhancing target binding .

- Hydrophilic groups (e.g., hydroxyethoxy in the target compound) improve aqueous solubility, critical for drug delivery .

Q & A

Q. What are the optimal reaction conditions for synthesizing N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)benzenesulfonamide, and how can yield be maximized?

Methodological Answer: Synthesis optimization typically involves varying parameters such as solvent polarity, temperature, and catalyst selection. For sulfonamide derivatives, coupling reactions between sulfonyl chlorides and amines under anhydrous conditions (e.g., THF or DCM) at 0–25°C are common. Catalysts like NaH or triethylamine can improve yields by facilitating deprotonation of the amine intermediate. For example, NaH in THF at 0°C achieved 70–80% yields in analogous sulfonamide syntheses . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization enhances purity.

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy : and NMR confirm substituent positions and stereochemistry. For instance, benzenesulfonamide protons typically resonate at δ 7.5–8.0 ppm, while tetrahydrofuran oxygen environments shift signals to δ 3.5–4.5 ppm .

- IR Spectroscopy : Sulfonamide S=O stretches appear as strong bands near 1150–1350 cm, and hydroxyl groups from the 2-hydroxyethoxy moiety show broad peaks at 3200–3600 cm .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, with exact mass calculations critical for distinguishing isomers .

Q. What methods are effective in assessing the compound’s solubility and stability under physiological conditions?

Methodological Answer:

- Solubility : Use shake-flask methods with buffers (pH 1.2–7.4) and HPLC quantification. Hydrophilic substituents like 2-hydroxyethoxy improve aqueous solubility, while logP calculations (via software like MarvinSketch) predict lipid bilayer penetration .

- Stability : Incubate the compound in simulated gastric/intestinal fluids (37°C, 24–48 hours) and monitor degradation via LC-MS. Stability under oxidative stress can be tested using HO-containing media .

Advanced Research Questions

Q. How can X-ray crystallography resolve the three-dimensional conformation of the compound, and what insights does this provide?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) requires high-purity crystals grown via slow evaporation (e.g., methanol/water mixtures). The technique reveals bond angles, dihedral angles, and non-covalent interactions (e.g., hydrogen bonds between sulfonamide S=O and hydroxyl groups). For example, SCXRD of N-(3-methoxybenzoyl)-2-methyl-benzenesulfonamide showed a planar sulfonamide core with intramolecular H-bonding stabilizing the tetrahydrofuran ring . Such data guide structure-based drug design by identifying pharmacophoric features.

Q. What strategies are recommended for analyzing structure-activity relationships (SAR) to improve biological activity?

Methodological Answer:

- Substituent Variation : Introduce electron-withdrawing groups (e.g., Cl, CF) to the benzene ring to enhance binding affinity. For example, 4-chloro substitution in benzenesulfonamides increased antimicrobial activity by 40% compared to unsubstituted analogs .

- Scaffold Hybridization : Combine the tetrahydrofuran moiety with heterocycles (e.g., triazoles) to modulate steric and electronic effects. Computational docking (AutoDock Vina) predicts binding modes to targets like cyclooxygenase-2 (COX-2) .

Q. How should researchers address contradictions in experimental data, such as varying yields in different synthesis protocols?

Methodological Answer:

- Systematic Parameter Screening : Use Design of Experiments (DoE) to test variables (e.g., solvent, temperature) in a combinatorial manner. For example, yields of substituted sulfonamides varied from 11–52% depending on the base (NaH vs. KCO) and reaction time .

- Analytical Validation : Compare NMR and HPLC profiles of products from conflicting protocols to identify impurities or byproducts. Trace water in THF, for instance, can hydrolyze sulfonyl chlorides, reducing yields .

Q. What methodologies are employed to evaluate the compound’s inhibitory activity against enzymes like CDK2?

Methodological Answer:

- Kinase Assays : Use fluorescence-based ADP-Glo™ assays to measure CDK2 inhibition. Pre-incubate the compound with CDK2/Cyclin E complexes and ATP, then quantify residual kinase activity. IC values are derived from dose-response curves .

- Molecular Dynamics (MD) Simulations : Simulate ligand-enzyme binding over 100 ns to identify key interactions (e.g., hydrogen bonds with Lys33 or Asp145). MD trajectories validate static docking results and predict resistance mutations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.